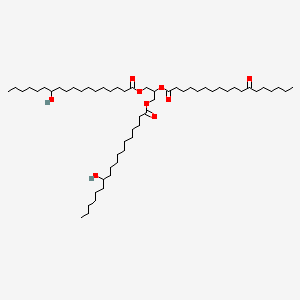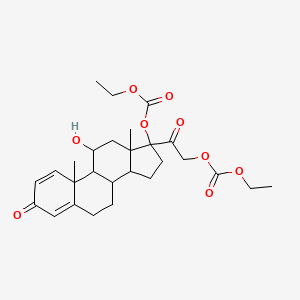
Prednisolone 17-Alpha,21-Bis-(ethyl carbonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prednisolone 17-Alpha,21-Bis-(ethyl carbonate) is a synthetic corticosteroid derivative of prednisolone. It is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in scientific studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Prednisolone 17-Alpha,21-Bis-(ethyl carbonate) involves the esterification of prednisolone with ethyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of Prednisolone 17-Alpha,21-Bis-(ethyl carbonate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity.
化学反応の分析
Types of Reactions: Prednisolone 17-Alpha,21-Bis-(ethyl carbonate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The reduction of carbonyl groups to hydroxyl groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
科学的研究の応用
Prednisolone 17-Alpha,21-Bis-(ethyl carbonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell signaling and gene expression due to its ability to modulate inflammatory responses.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference material in quality control processes.
作用機序
The mechanism of action of Prednisolone 17-Alpha,21-Bis-(ethyl carbonate) involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The compound exerts its effects by inhibiting the production of pro-inflammatory cytokines and promoting the expression of anti-inflammatory proteins.
類似化合物との比較
Prednisolone: The parent compound with similar anti-inflammatory properties but without the ethyl carbonate ester groups.
Prednisolone 21-Acetate: A derivative with an acetate group at the 21st position, used for its enhanced stability and bioavailability.
Prednisolone 17-Ethyl Carbonate 21-Acetate: A compound with both ethyl carbonate and acetate groups, offering a unique combination of properties.
Uniqueness: Prednisolone 17-Alpha,21-Bis-(ethyl carbonate) is unique due to its dual ester groups, which enhance its stability and solubility compared to other prednisolone derivatives. This makes it particularly valuable in research settings where precise control over compound properties is required.
特性
分子式 |
C27H36O9 |
|---|---|
分子量 |
504.6 g/mol |
IUPAC名 |
[17-(2-ethoxycarbonyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] ethyl carbonate |
InChI |
InChI=1S/C27H36O9/c1-5-33-23(31)35-15-21(30)27(36-24(32)34-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)22(18)20(29)14-26(19,27)4/h9,11,13,18-20,22,29H,5-8,10,12,14-15H2,1-4H3 |
InChIキー |
JWGPTUXUTSCJHO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


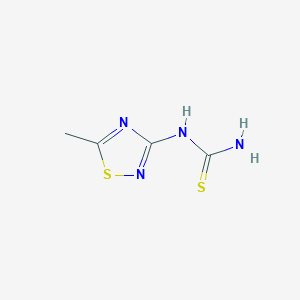
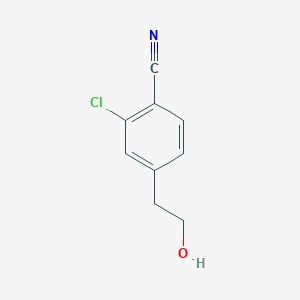
![5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-2-oxooxolane-3-carboxylic acid](/img/structure/B13851023.png)
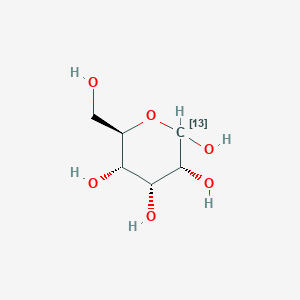
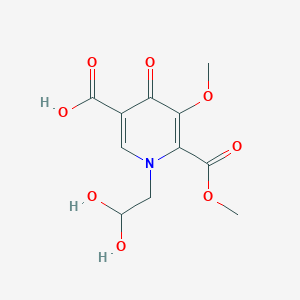
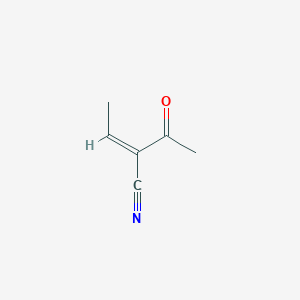
![2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)
![sodium;4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B13851056.png)
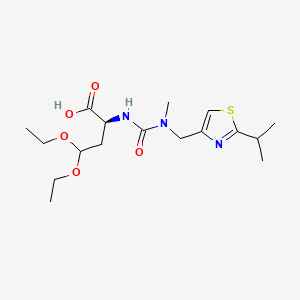
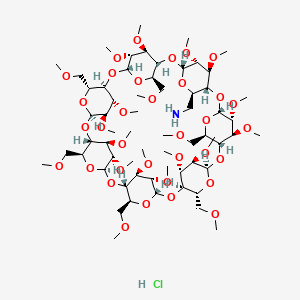

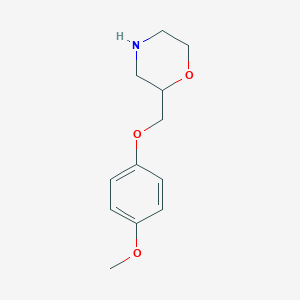
![1-[3-[(4-Chlorophenyl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B13851088.png)
